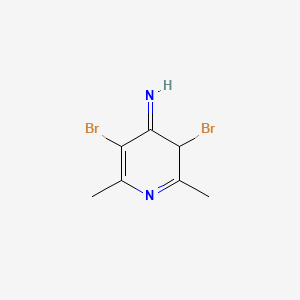
3,5-Dibromo-2,6-dimethyl-1,4-dihydropyridin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2,6-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol This compound belongs to the class of pyridine derivatives and is characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring
Vorbereitungsmethoden
The synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of 2,6-dimethylpyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a specific range to ensure selective bromination at the desired positions .
Another approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium phosphate (K3PO4). The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures, typically around 90°C, for an extended period .
Analyse Chemischer Reaktionen
3,5-Dibromo-2,6-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2,6-dimethylpyridin-4-amine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex pyridine derivatives.
Biology: In biological research, the compound is investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it has been shown to inhibit clot formation in human blood by targeting thrombin, a key enzyme in the coagulation cascade . Additionally, the compound’s ability to disrupt biofilm formation is attributed to its interaction with bacterial cell membranes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-2,6-dimethylpyridin-4-amine can be compared with other similar compounds, such as:
2,6-Dibromo-N,N-dimethylpyridin-4-amine: This compound has a similar structure but with N,N-dimethyl substitution instead of methyl groups.
5-Bromo-2-methylpyridin-3-amine: This compound is a precursor in the synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine and has distinct chemical properties and uses.
3-Bromo-2,6-dimethylpyridin-4-amine:
The uniqueness of 3,5-Dibromo-2,6-dimethylpyridin-4-amine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C7H8Br2N2 |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
3,5-dibromo-2,6-dimethyl-3H-pyridin-4-imine |
InChI |
InChI=1S/C7H8Br2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h5,10H,1-2H3 |
InChI-Schlüssel |
UFWRTSWVFXEWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N)C1Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12317069.png)
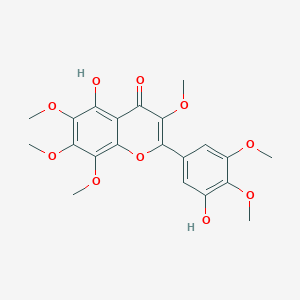
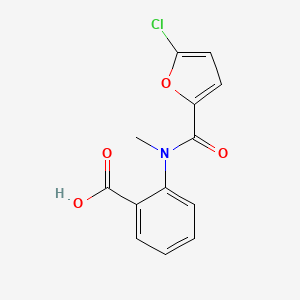
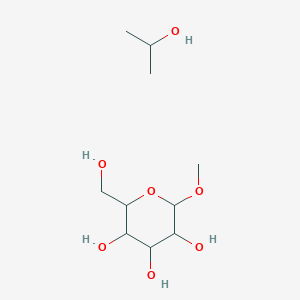
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)
![4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid](/img/structure/B12317096.png)
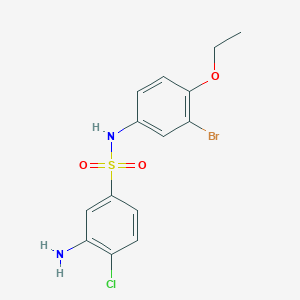
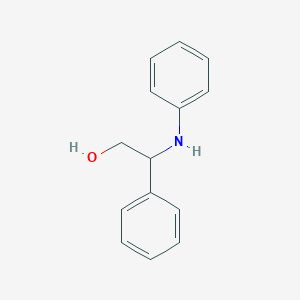
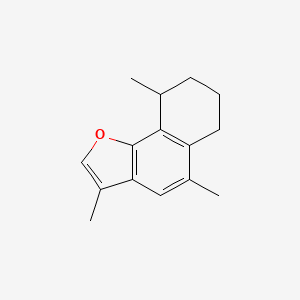
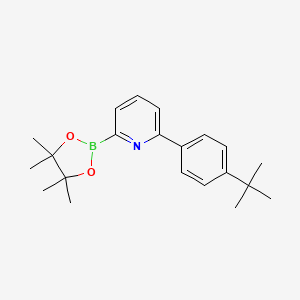
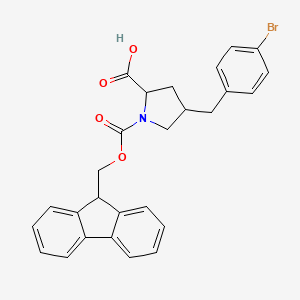
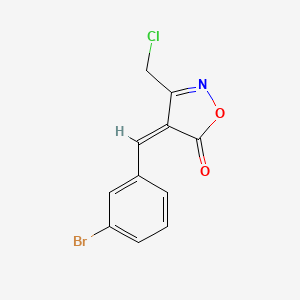
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B12317154.png)
